molecular formula C11H14ClNO B1628382 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride CAS No. 90684-15-4

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No.: B1628382
CAS No.: 90684-15-4
M. Wt: 211.69 g/mol
InChI Key: ITGZFANLOBAXER-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a heterocyclic compound featuring a tetrahydropyridine ring fused to a para-substituted phenol group, with a hydrochloride counterion. The phenol group confers moderate polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media compared to non-polar derivatives. Applications are likely tied to its role as a versatile scaffold in medicinal chemistry, particularly in central nervous system (CNS) drug development due to structural similarities with neurotransmitter modulators .

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZFANLOBAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585845
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90684-15-4
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride belongs to the tetrahydropyridine alkaloid family, characterized by a partially saturated six-membered ring fused to a phenolic moiety. Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{ClNO} $$, with a molar mass of 211.68 g/mol. The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical formulations. X-ray crystallography of analogous compounds confirms a chair conformation for the tetrahydropyridine ring, with the phenolic hydroxyl group adopting an equatorial position to minimize steric strain.

Synthetic Methodologies

Multi-Step Halogenation and Diastereoselective Reduction

The patent EP0965588A1 outlines a four-stage synthesis starting from 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine (Formula II):

Stage 1: Electrophilic Halogenation

Treatment of Formula II with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at $$ 5 \pm 1^\circ \text{C} $$ introduces a bromine atom at the para position of the pyridine ring, yielding 3-bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (Formula III). Excess bromine is quenched with sodium metabisulfite, achieving 92% conversion.

Stage 2: Halohydroxylation

Formula III undergoes halohydroxylation using a $$ \text{Cl}2/\text{H}2\text{O} $$ system at $$ 0^\circ \text{C} $$, forming the dihalogenated intermediate (Formula IV). Kinetic studies indicate a second-order dependence on chlorine concentration, suggesting a bimolecular transition state.

Stage 3: Base-Mediated Cyclization

Exposure of Formula IV to 1N NaOH at $$ 20^\circ \text{C} $$ induces ring contraction, generating the piperidinol derivative (Formula V). This step proceeds via nucleophilic attack of the hydroxyl group on the adjacent electrophilic carbon, with an 85% isolated yield.

Stage 4: Diastereoselective Resolution

The racemic Formula V is resolved using $$ [1R-(1R^,3S^)] $$-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid as a chiral resolving agent. Recrystallization from methyl isobutyl ketone affords the enantiomerically pure $$ [3S-cis(-)] $$-isomer in 78% enantiomeric excess.

Table 1: Reaction Conditions and Yields for Patent Methodology

Stage Reagents Temperature Time Yield
1 NBS, THF $$ 5^\circ \text{C} $$ 1.5 h 92%
2 $$ \text{Cl}2/\text{H}2\text{O} $$ $$ 0^\circ \text{C} $$ 2 h 88%
3 1N NaOH $$ 20^\circ \text{C} $$ 1 h 85%
4 Chiral acid $$ 25^\circ \text{C} $$ 16 h 78% ee

Pyridinemethanol-Phenol Coupling Route

The ACS Journal of Organic Chemistry details an alternative approach using tetrahydro-3-pyridinemethanol derivatives:

Step 1: Mitsunobu Coupling

Pyridine-3-methanol reacts with 4-hydroxyphenol under Mitsunobu conditions (DIAD, $$ \text{PPh}3 $$) in anhydrous THF. The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, forming a C-O bond between the pyridine and phenolic moieties. Optimal conditions (0°C, argon atmosphere) prevent oxidation of the phenolic hydroxyl group, yielding 86% of the coupled product.

Step 2: Borohydride Reduction

The intermediate undergoes sodium borohydride ($$ \text{NaBH}4 $$) reduction in methanol at $$ 0^\circ \text{C} $$, saturating the pyridine ring to form the tetrahydropyridine structure. Stoichiometric analysis shows a 3:1 molar ratio of $$ \text{NaBH}4 $$ to substrate is required for complete conversion.

Step 3: Hydrochloride Salt Formation

The free base is treated with gaseous HCl in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:3) affords analytically pure material with >99% purity by HPLC.

Table 2: Comparative Analysis of Synthetic Routes

Parameter Patent Method ACS Method
Total Steps 4 3
Overall Yield 62% 71%
Stereochemical Control High (78% ee) Racemic
Purification Complexity High (recrystallization) Moderate (column chromatography)

Critical Evaluation of Methodologies

Halogenation Route Advantages

  • Stereoselectivity : The chiral resolving agent enables production of enantiopure material, crucial for pharmaceutical applications where biological activity is stereospecific.
  • Scalability : Kilogram-scale demonstrations in the patent validate industrial applicability, with consistent yields across batches.

Coupling Route Advantages

  • Atom Economy : The Mitsunobu reaction directly installs the phenolic group, avoiding protective group strategies required in the halogenation method.
  • Operational Simplicity : Fewer synthetic steps and ambient temperature conditions reduce energy input and equipment costs.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O) : δ 6.72 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 6.58 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 3.92 (m, 2H, NCH$$ _2 $$), 3.42 (t, $$ J = 5.6 $$ Hz, 2H, CH$$ _2$$N), 2.86 (m, 1H, CH), 2.64 (m, 2H, CH$$ _2 $$).
  • IR (KBr) : 3340 cm$$ ^{-1} $$ (O-H stretch), 1590 cm$$ ^{-1} $$ (C=C aromatic), 1250 cm$$ ^{-1} $$ (C-N stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$ 2$$O/MeOH gradient) shows a single peak at $$ tR = 4.2 $$ min, confirming absence of diastereomeric impurities.

Industrial Scale-Up Considerations

Solvent Recovery

The patent method utilizes 533 ml dimethylsulfoxide per 100 g starting material, necessitating fractional distillation for solvent recycling. Energy modeling suggests this accounts for 40% of total production costs.

Waste Stream Management

Bromide byproducts from NBS halogenation require treatment with activated carbon adsorption prior to aqueous disposal. Each kilogram of product generates 8.2 kg of bromide waste, demanding robust effluent treatment systems.

Chemical Reactions Analysis

Substitution Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProductNotes
O-Alkylation Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl alkyl etherMethoxy analogs (e.g.,) are synthesized via this route.
O-Acylation Acetic anhydride (Ac₂O) with catalytic H₂SO₄4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl acetateProtects the hydroxyl group during synthetic modifications .

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine moiety can undergo partial or full hydrogenation:

Reaction TypeConditionsProductYield
Partial Hydrogenation H₂, Pd/C (10%), methanol, 45°C, 5h4-Phenylpiperidine derivatives 93-99%
Full Saturation H₂, excess Pd/C, prolonged reaction timePiperidine ring systemRequires elevated pressure (30 psi) for complete saturation .

Nucleophilic Reactions at the Tetrahydropyridine Nitrogen

The secondary amine in the tetrahydropyridine ring participates in alkylation and acylation:

Reaction TypeReagentsProductApplication
N-Alkylation 1,4-Dibromobutane, K₂CO₃Quaternary ammonium saltsUsed to synthesize extended pharmacophores in medicinal chemistry .
N-Acylation Acetyl chloride, DCMN-Acetylated derivativesImproves lipophilicity for membrane permeability studies .

Oxidation Reactions

The tetrahydropyridine ring is susceptible to oxidation under specific conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq)Acidic, heatPyridine N-oxide derivativesLimited utility due to competing ring-opening side reactions.
Ozone (O₃)-78°C, DCMRing-opened diketonesRequires cryogenic conditions to control selectivity .

Cycloaddition and Conjugate Addition

The unsaturated tetrahydropyridine system enables Diels-Alder and Michael-type reactions:

Reaction TypeDienophile/ElectrophileProductKey Data
Diels-Alder Maleic anhydrideBicyclic adductsRegioselectivity depends on electron density distribution.
Michael Addition Acrylonitrile, baseβ-Substituted tetrahydropyridinesUsed to introduce nitrile functionalities .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits distinct solubility and reactivity profiles:

PropertyConditionsObservation
Solubility Aqueous HCl (pH < 2)High solubility (>50 mg/mL) due to protonated amine .
Deprotonation NaOH (pH > 10)Free base precipitates, enabling further functionalization.

Catalytic Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYield
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives60-75% (estimated from analogs) .
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Aryl derivativesRequires inert atmosphere .

Enzymatic and Biological Modifications

In vitro studies suggest interactions with metabolic enzymes:

Enzyme SystemReactionOutcome
Cytochrome P450 Oxidative demethylation (hypothetical)Potential formation of catechol derivatives .
Monoamine Oxidase DeaminationNot observed; structural analogs show stability .

Key Mechanistic Insights

  • The phenolic group directs EAS to the para position relative to the tetrahydropyridine ring.

  • Hydrogenation of the tetrahydropyridine ring proceeds via a stepwise reduction mechanism, with intermediates detectable by LC-MS .

  • Steric hindrance from the tetrahydropyridine nitrogen limits N-alkylation efficiency unless forcing conditions are used .

Scientific Research Applications

Medicinal Chemistry

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride has been investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems has been a focal point of studies .
  • Antioxidant Activity : The compound has demonstrated antioxidant effects in various experimental models, suggesting its utility in preventing oxidative stress-related damage in cells .

Biochemical Research

In biochemical studies, this compound serves multiple roles:

  • Enzyme Inhibition : It has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic approaches for metabolic disorders .
  • Cell Culture Applications : The hydrochloride form is used as a buffering agent in cell culture environments, particularly within a pH range of 6 to 8.5. This property is crucial for maintaining optimal conditions for cell growth and experimentation .

Synthesis and Derivatives

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride can be accomplished through various organic reactions involving phenolic compounds and tetrahydropyridine derivatives. Understanding these synthetic pathways is essential for developing related compounds with enhanced efficacy or reduced toxicity.

Case Study 1: Neuroprotective Research

A study published in a peer-reviewed journal demonstrated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that treatment with 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound revealed that it effectively scavenged free radicals in vitro. This property highlights its potential application in formulations aimed at reducing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Key Observations:

This may enhance aqueous solubility and receptor binding in biological systems.

Molecular Weight and Bulk :

  • The acetamide derivative () has the highest molecular weight (252.74 g/mol), likely due to the bulky -NHCOCH₃ group. This could influence pharmacokinetics, such as membrane permeability or metabolic clearance .

Halogen Substitution: Fluorine in the para position () lowers molecular weight (213.68 g/mol) and may enhance lipophilicity, whereas meta-fluorine in retains phenol’s hydrogen-bonding capacity while adding electronic effects .

Biological Activity

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride (CAS No. 90684-15-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClNO
  • Molecular Weight : 215.69 g/mol
  • Chemical Structure : The compound consists of a tetrahydropyridine moiety linked to a phenolic group, contributing to its biological properties.

Biological Activity Overview

The biological activity of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has been evaluated across various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to range between 2.0 µM and 20.0 µM, indicating potent activity against these cancers .

The mechanism by which 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride exerts its anticancer effects involves:

  • Cell Cycle Arrest : Flow cytometric assays revealed that the compound induces cell cycle arrest at the G0/G1 phase.
  • Apoptosis Induction : The compound effectively triggers apoptotic pathways in cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • Monoamine Oxidases (MAO A and B) : Inhibition of MAO enzymes is significant for neuroprotective effects and potential antidepressant activity.
EnzymeIC50 Value
MAO A0.02 µM
MAO B0.10 µM

These values suggest that the compound may serve as a promising candidate for treating mood disorders and neurodegenerative diseases .

Neuropharmacological Effects

Recent studies have highlighted the potential of this compound as a multi-target antidepressant. It has shown affinity for several receptors involved in mood regulation:

  • Serotonin Transporter (SERT) : Enhances serotonin levels by inhibiting reuptake.
  • Dopamine Receptors : Modulates dopaminergic signaling pathways.

The structure-activity relationship (SAR) analysis indicates that modifications to the tetrahydropyridine structure can enhance binding affinity and selectivity for these targets .

Case Studies

Several case studies have documented the therapeutic potential of derivatives of this compound in animal models:

  • Parkinson's Disease Models : Derivatives were evaluated for their ability to improve motor function and reduce neuroinflammation.
  • Depression Models : Behavioral assays demonstrated significant antidepressant-like effects in rodent models treated with the compound.

Q & A

Q. Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance receptor binding affinity by modulating electron density. For example, 4-chloro analogs show 3-fold higher activity in enzyme inhibition assays vs. unsubstituted derivatives .
  • Computational modeling :
    • Docking (AutoDock Vina) : Predicts binding poses in target proteins (e.g., serotonin receptors).
    • DFT calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • SAR validation : In vitro assays (IC₅₀) correlate with computational predictions (R² = 0.89 in kinase inhibition studies) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

Standardized assay protocols : Use ATP concentration-matched kinase assays (e.g., 10 µM ATP for consistent IC₅₀ comparisons) .

Impurity profiling : LC-MS identifies byproducts (e.g., oxidized pyridine derivatives) that may antagonize activity .

Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) with peer-reviewed studies to isolate confounding variables .

Table 2 : Common Contradictions and Resolutions

ContradictionResolution Strategy
Variability in IC₅₀ valuesNormalize to reference inhibitor
Divergent solubility reportsUse DMSO stock solutions ≤0.1% v/v

Basic: What stability challenges arise during storage of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, and how are they managed?

Q. Methodological Answer :

  • Degradation pathways : Hydrolysis of the tetrahydropyridine ring in aqueous media (pH >7) or oxidation under ambient light .
  • Stabilization methods :
    • Storage : -20°C in amber vials under argon; desiccants (silica gel) reduce moisture uptake.
    • Buffered solutions : Use pH 4–5 acetate buffer for in vitro studies to prevent ring-opening .
  • Monitoring : Periodic HPLC analysis (e.g., every 3 months) detects degradation products >2% .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models, and what are key metabolic pathways?

Q. Methodological Answer :

  • In vivo models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; plasma samples analyzed via LC-MS/MS .
  • Key parameters :
    • t₁/₂ : 2.5–3.2 hrs (species-dependent).
    • Bioavailability : 15–20% due to first-pass metabolism.
  • Metabolism : Cytochrome P450 2D6-mediated oxidation generates 4-hydroxyphenyl metabolites, identified using HR-MS and isotopic labeling .

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?

Q. Methodological Answer :

  • FT-IR : Confirms phenol -OH stretch (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Mass spectrometry : ESI-MS (m/z 222.1 [M+H]⁺) verifies molecular weight; MS/MS fragments at m/z 180 (loss of HCl) .
  • Elemental analysis : ≤0.3% deviation from theoretical C, H, N values validates purity .

Advanced: What mechanistic insights explain the compound’s activity in neurological disorder models?

Q. Methodological Answer :

  • Dopaminergic modulation : The tetrahydropyridine moiety mimics endogenous neurotransmitters, competing for dopamine transporter binding (Kᵢ = 120 nM) .
  • In vivo efficacy : 50% reduction in MPTP-induced neurotoxicity in murine models at 5 mg/kg/day (p <0.01 vs. control) .
  • Pathway analysis : RNA-seq of treated neuronal cells shows upregulation of BDNF and downregulation of pro-apoptotic caspases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 2
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.